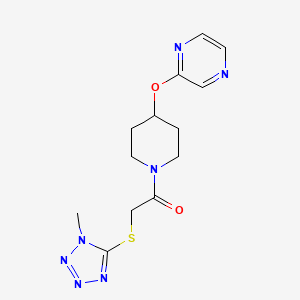

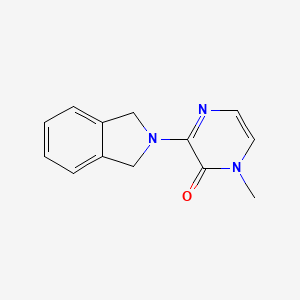

![molecular formula C17H21N5O3 B2770672 1-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide CAS No. 1396808-74-4](/img/structure/B2770672.png)

1-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains a piperidine ring, a triazole ring, and a phenylethyl group. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing piperidines involve the N-heterocyclization of primary amines with diols . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields .科学的研究の応用

Triazole Derivatives

Triazole derivatives, including 1,2,3-triazoles, are of significant interest in pharmaceutical research due to their wide range of biological activities. Ferreira et al. (2013) highlighted the importance of triazoles in developing new drugs, noting their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The structural variations of triazoles allow for the creation of new chemical entities with potential therapeutic applications. The review emphasizes the need for more efficient synthesis methods that consider sustainability and green chemistry principles to address new diseases and combat drug-resistant bacteria and viruses (Ferreira et al., 2013).

Piperidine Derivatives

Piperidine derivatives serve as key scaffolds in drug discovery due to their stability and ability to participate in various biological interactions. Kaushik et al. (2019) reviewed synthetic routes for 1,4-disubstituted 1,2,3-triazoles, noting their significance in pharmaceutical chemistry and bioconjugation. The synthesis approaches, including copper-catalyzed regioselective methods, open pathways for developing biologically active triazoles with potential applications in treating various diseases (Kaushik et al., 2019).

Biological Significance of Triazine Scaffold

Similar to triazoles, triazines, including 1,2,3-triazine derivatives, exhibit a broad spectrum of pharmacological activities. Verma et al. (2019) reviewed the biological significance of triazine scaffolds, noting their antibacterial, antifungal, anticancer, and antiviral properties among others. The versatility of triazine analogs in drug development underscores their importance as core moieties for future pharmaceuticals (Verma et al., 2019).

Functional Chemical Groups in CNS Drugs

Saganuwan (2017) explored functional chemical groups likely to serve as leads for synthesizing compounds with central nervous system (CNS) activity. The review highlights the role of heterocycles, including those containing nitrogen, sulfur, and oxygen, which form a significant class of organic compounds with CNS effects ranging from depression to euphoria. This research indicates the potential of triazole and piperidine derivatives in developing novel CNS acting drugs (Saganuwan, 2017).

特性

IUPAC Name |

1-[1-(2-hydroxy-2-phenylethyl)triazole-4-carbonyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c18-16(24)13-6-8-21(9-7-13)17(25)14-10-22(20-19-14)11-15(23)12-4-2-1-3-5-12/h1-5,10,13,15,23H,6-9,11H2,(H2,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSAFIQFBPALMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-allyl-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2770591.png)

![2-naphthyl{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2770594.png)

![5-Bromo-2-[(1-pyrazin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2770595.png)

![8-(2-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2770603.png)

![3-(4-methoxyphenyl)-1-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2770606.png)

![N-cyclopentyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2770608.png)

![2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B2770611.png)